molecular formula C12H19F2NO2 B8630756 tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B8630756
M. Wt: 247.28 g/mol
InChI Key: IWTFEXJMRWLOGA-UHFFFAOYSA-N
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Description

Tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19F2NO2

Molecular Weight

247.28 g/mol

IUPAC Name

tert-butyl 8,8-difluoro-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-7-6-11(4-5-11)12(13,14)8-15/h4-8H2,1-3H3

InChI Key

IWTFEXJMRWLOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Silica gel (particle size 32-63 μm, 60 mg) was added to a solution of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (PCT Int. Appl. WO 2009010429; 1000 mg, 4.44 mmol) in 1,2-dichloroethane (1 ml). Then a solution of bis(2-methoxyethyl)aminosulfur trifluoride (3.1 g, 13.3 mmol) in toluene (3.6 ml) was slowly added. The resulting mixture was heated to 70° C. and was then stirred at this temperature for 6 h. Sodium bicarbonate (74.6 mg, 888 μmol), potassium fluoride (258 mg, 4.44 mmol) and methyltrioctylammonium chloride (179 mg, 444 μmol) were added at 70° C. and the mixture was stirred at 70° C. for an additional 15 h. The mixture was cooled to room temperature and was then quenched in 20% aq. ammonium hydroxide solution (10 ml) while the pH was maintained around 8.5. The organic phase was separated, washed with water, and evaporated. Chromatography (SiO2; heptane→heptane/ethyl acetate 4:1) afforded the title compound (852 mg, 78%). White solid, MS: 248.2 (M+H)+.
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1000 mg
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258 mg
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179 mg
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Yield
78%

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